N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to introduce the hydroxyethyl group.
Coupling with Furan-2-yl Methylamine: The intermediate is then reacted with furan-2-yl methylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,2-diphenylacetamide
- N- [4- (1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
Uniqueness
N’-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various advanced applications in research and industry.
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-20(2)13-7-5-12(6-8-13)15(21)11-19-17(23)16(22)18-10-14-4-3-9-24-14/h3-9,15,21H,10-11H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAKQQHPBKKHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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